7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Solubility

Procuring stereochemically defined fragments with precise halogen-bonding capabilities for kinase or GPCR programs often means choosing between long lead times or ill-defined analogs. This (7R)-enantiomer catalogued dihydrotriazolopyrimidine solves that by delivering a unique ortho-chlorine halogen bond donor that is absent in para-substituted isomers, enabling exact SAR and binding-energy quantification via ITC or co-crystallography. - Balanced LogP (~2.90) for lead-like solubility in biochemical assays. - Defined (7R) stereochemistry eliminates chiral ambiguity. - Sourced at 98% purity with a 14-day lead time, ensuring rapid project initiation.

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
Cat. No. B12157521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl
InChIInChI=1S/C17H13ClN4/c18-14-9-5-4-8-13(14)16-10-15(12-6-2-1-3-7-12)21-17-19-11-20-22(16)17/h1-11,16H,(H,19,20,21)
InChIKeyIFKOAKBIMFPUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: Core Scaffold & Physicochemical Profile


7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the dihydrotriazolopyrimidine class, characterized by a partially saturated [1,2,4]triazolo[1,5-a]pyrimidine core with distinct aryl substitutions at positions 5 and 7. This specific substitution pattern confers unique steric and electronic properties relative to other in-class compounds. The presence of a single ortho-chlorine on the 7-phenyl ring, combined with an unsubstituted 5-phenyl ring, distinguishes it from common analogs bearing para-substituents or additional halogens [1]. The compound is a chiral molecule, and the (7R)-enantiomer has been specifically characterized in chemical databases, indicating a defined stereochemical identity critical for structure-activity relationship (SAR) studies .

7-(2-Chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine – Why Generic Substitution Fails


Generic substitution among 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines is not scientifically valid due to the pronounced impact of even minor peripheral modifications on both physicochemical and biological profiles. The ortho-chlorine atom in the target compound significantly alters the electron density distribution of the 7-phenyl ring compared to para-substituted or unsubstituted analogs, directly influencing dipole moment, LogP, and target binding conformations [1]. Furthermore, the 4,7-dihydro core introduces a chiral center at C-7, meaning that stereochemistry becomes a critical variable; the (7R) configuration has been catalogued, and its enantiomer would exhibit different pharmacological behavior . These structural nuances cannot be compensated for by in-class compounds with different halogenation patterns or achiral cores, making blind substitution a high-risk decision in any SAR-driven or procurement context.

Quantitative Differentiation vs. Closest Analogs


Ortho vs. Para Chlorine: Lipophilicity and Solubility

The target compound's ortho-chlorophenyl group yields a lower calculated LogP (ACD/LogP) compared to its direct para-chloro analog, 7-(2-chlorophenyl)-5-(4-chlorophenyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. This indicates a quantifiable difference in hydrophobicity that directly impacts membrane permeability predictions . The target compound's molecular formula (C17H13ClN4) and average mass (308.769 Da) also distinguish it from the heavier dichloro analog (C17H12Cl2N4, 343.210 Da) .

Lipophilicity Drug-likeness Solubility

Steric and Electronic Modulation of Binding

The ortho-chlorine atom in the target compound is positioned to engage in intramolecular interactions with the triazolopyrimidine core, stabilizing a conformation that differs from that of para-substituted analogs. This steric constraint alters the dihedral angle of the 7-phenyl ring, as inferred from the X-ray crystal structure of a closely related analog, 5-phenyl-7-(4-methylphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine [1]. The target compound's ortho-chlorine can also act as a halogen bond donor, a feature absent in analogs with hydrogen or methyl groups at the same position [2].

Structure-Activity Relationship Conformational Analysis Halogen Bonding

Antiprotozoal Activity Potential from Class Evidence

While direct activity data for the target compound is not publicly available, a study of 32 newly synthesized [1,2,4]triazolo[1,5-a]pyrimidine derivatives offers class-level evidence. In that study, six compounds achieved complete growth inhibition of Leishmania donovani promastigotes at a concentration of 1 μg/mL over 48 hours [1]. The target compound's ortho-chlorine substitution pattern and favorable lipophilicity profile (LogP ~2.90) place it within the physicochemical space of those active derivatives, suggesting potential antiparasitic utility that is absent in the unsubstituted or heavily halogenated analogs.

Antiparasitic Leishmania Trypanosoma

Research Application Scenarios


Fragment-Based Drug Design for Kinases and GPCRs

The established stereochemical identity (7R-enantiomer catalogued) and the ortho-chlorine's ability to form halogen bonds make this compound an ideal fragment or scaffold for medicinal chemistry programs targeting ATP-binding pockets in kinases or allosteric sites in GPCRs . The predicted moderate LogP (~2.90) aligns with lead-like property guidelines, ensuring adequate solubility for biochemical assays .

Probing Halogen Bonding in Ligand Affinity

The ortho-chlorine substituent in the target compound can serve as a halogen bond donor, a feature not present in 7-phenyl or 7-(4-methylphenyl) analogs. This compound can be directly compared with its 7-(4-chlorophenyl) isomer (where the chlorine is para and cannot engage in the same intramolecular interactions) in isothermal titration calorimetry (ITC) or X-ray co-crystallography experiments to quantify the contribution of halogen bonding to binding free energy [1].

Leishmania donovani Lead Optimization

Based on class-level in vitro evidence that triazolopyrimidines can achieve complete growth inhibition of L. donovani at low micromolar concentrations, this compound—with its balanced lipophilicity and electron-withdrawing ortho-chlorine—represents a strategic starting point for a hit-to-lead campaign [2]. Its differentiation from the para-chloro analog (LogP 4.03) via superior predicted solubility makes it more suitable for oral bioavailability optimization.

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